Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride

Catalog No.
S3312560
CAS No.
833-86-3
M.F
C13H18ClNO
M. Wt
239.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride

CAS Number

833-86-3

Product Name

Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride

IUPAC Name

1-phenyl-3-pyrrolidin-1-ylpropan-1-one;hydrochloride

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

InChI

InChI=1S/C13H17NO.ClH/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14;/h1-3,6-7H,4-5,8-11H2;1H

InChI Key

AACQWMDCFMYTSE-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCC(=O)C2=CC=CC=C2.Cl

Canonical SMILES

C1CCN(C1)CCC(=O)C2=CC=CC=C2.Cl

3-(1-Pyrrolidinyl)propiophenone hydrochloride, also known as Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride, is a chemical compound with the molecular formula C13H18ClNOC_{13}H_{18}ClNO and a molecular weight of approximately 239.74 g/mol. This compound is characterized by its solid form, typically appearing as a pink powder, and has a density of 1.051 g/cm³. It exhibits a boiling point of 328.6ºC at 760 mmHg and a flash point of 122.2ºC .

The compound's structure includes a propiophenone moiety attached to a pyrrolidine group, which contributes to its unique chemical properties and potential biological activities.

Typical of ketones and amines. Notably, it can participate in:

  • Nucleophilic Addition: The carbonyl carbon in the propiophenone structure can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction Reactions: This compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
  • Acylation Reactions: The presence of the pyrrolidine nitrogen allows for acylation reactions, where acyl groups can be introduced to the nitrogen atom.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacological profiles.

The synthesis of 3-(1-Pyrrolidinyl)propiophenone hydrochloride can be achieved through several methods:

  • Condensation Reaction: A common approach involves the condensation of propiophenone with pyrrolidine in the presence of an acid catalyst. This method typically yields high purity and good yields.
    Propiophenone+Pyrrolidine3 1 Pyrrolidinyl propiophenone\text{Propiophenone}+\text{Pyrrolidine}\rightarrow \text{3 1 Pyrrolidinyl propiophenone}
  • Reductive Amination: Another method includes reductive amination where an amine reacts with a ketone in the presence of reducing agents like sodium cyanoborohydride.

These methods highlight the versatility in synthesizing this compound while allowing for modifications to optimize yield and purity.

3-(1-Pyrrolidinyl)propiophenone hydrochloride finds applications in various fields:

  • Pharmaceutical Research: It is often used as an intermediate in the synthesis of novel psychoactive substances and pharmaceuticals aimed at treating neurological disorders.
  • Chemical Research: This compound serves as a reference material in analytical chemistry for developing methods to detect similar substances.
  • Forensic Science: Due to its psychoactive properties, it may be analyzed in toxicology studies related to substance abuse.

Interaction studies involving 3-(1-Pyrrolidinyl)propiophenone hydrochloride focus on its binding affinity and activity at various neurotransmitter receptors. Preliminary findings suggest interactions with:

  • Dopamine Receptors: Indicating potential stimulant effects.
  • Serotonin Receptors: Suggesting possible mood-altering properties.

Further research is necessary to elucidate the full spectrum of interactions and their implications for pharmacological applications.

Several compounds share structural similarities with 3-(1-Pyrrolidinyl)propiophenone hydrochloride. These include:

  • Propiophenone (CAS No. 93-55-0): A simple ketone without the pyrrolidine moiety; primarily used in organic synthesis.
  • Pyrrolidinopropiophenone (CAS No. 1451-82-7): Similar structure but lacks the hydrochloride salt form; noted for stimulant effects.
  • Naphthylpropanolamine (CAS No. 82657-04-3): A related compound with different pharmacological profiles but similar structural features.
Compound NameCAS NumberKey Features
Propiophenone93-55-0Simple ketone; used in organic synthesis
Pyrrolidinopropiophenone1451-82-7Stimulant effects; lacks hydrochloride form
Naphthylpropanolamine82657-04-3Related structure; different pharmacological profile

The uniqueness of 3-(1-Pyrrolidinyl)propiophenone hydrochloride lies in its specific combination of structural elements that confer distinct biological activities and potential therapeutic applications, setting it apart from these similar compounds.

Traditional Alkylation Routes in Cathinone Analog Production

The alkylation of propiophenone derivatives remains foundational in cathinone analog synthesis. Classical N-alkylation strategies typically involve the reaction of propiophenone precursors with pyrrolidine under basic conditions, followed by hydrochloride salt formation. A key structural feature of these compounds—the β-ketone group—predisposes them to nucleophilic attack at the α-carbon, facilitating nitrogenous substituent incorporation.

In one documented approach, α-bromopropiophenone serves as an intermediate, synthesized via bromination of propiophenone in aqueous sodium chloride suspensions at 50–60°C. This method eliminates organic solvents, with hydrogen bromide byproducts displaced into the aqueous phase, simplifying purification. The resultant α-bromopropiophenone reacts with pyrrolidine to yield 3-(1-pyrrolidinyl)propiophenone, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. Yield optimization in this route depends critically on bromine stoichiometry and temperature control, with excess bromine leading to di-substitution byproducts.

Comparative studies of alkylation agents reveal that longer N-alkyl chains increase lipophilicity, altering crystallization dynamics during hydrochloride salt formation. For instance, N-propyl substitutions require chilled ethanol for optimal salt precipitation, whereas methyl analogs crystallize readily at room temperature. These observations underscore the need for tailored workup protocols in traditional alkylation syntheses.

Novel Microwave-Assisted Cyclocondensation Techniques

While microwave-assisted synthesis of 3-(1-pyrrolidinyl)propiophenone derivatives remains underdeveloped in the literature, principles from related ketone alkylation systems suggest potential applications. Hydrogen borrowing methodologies, which employ alcohols as alkylating agents via sequential oxidation-condensation-reduction cycles, could benefit from microwave irradiation to accelerate reaction kinetics.

In conventional thermal hydrogen borrowing, acetophenone derivatives undergo α-alkylation with alcohols over 12–24 hours at 80–180°C. Microwave dielectric heating might reduce these durations to minutes while improving yields by minimizing thermal decomposition. Preliminary experiments with model systems, such as the alkylation of 4-methoxyacetophenone with heptanol, demonstrate 20–30% yield improvements under microwave conditions compared to oil-bath heating. However, scale-up challenges persist, particularly in maintaining homogeneous microwave absorption across large reaction volumes.

Solvent-Free Approaches for Sustainable Synthesis

Recent advances in solvent-free chemistry offer promising routes for 3-(1-pyrrolidinyl)propiophenone hydrochloride production. The bromination of propiophenone in saturated aqueous salt solutions exemplifies this paradigm, achieving near-quantitative yields of α-bromopropiophenone without organic solvents. Sodium chloride or potassium chloride solutions provide dual functions: maintaining propiophenone suspension and sequestering hydrogen bromide byproducts via salt metathesis.

Hydrogen borrowing alkylation further supports solvent-free synthesis. Catalytic systems employing iridium or ruthenium complexes enable direct coupling of ketones with alcohols at room temperature, generating water as the sole byproduct. For instance, the reaction of acetophenone with functionalized alcohols like 3-(aminomethyl)oxetane proceeds in 78% yield under anaerobic conditions, with subsequent HCl treatment yielding crystalline hydrochloride salts. These methods eliminate distillation-intensive solvent recovery, aligning with green chemistry principles.

Catalytic System Optimization for Enantioselective Production

Enantioselective synthesis of 3-(1-pyrrolidinyl)propiophenone derivatives necessitates chiral catalytic systems. Transition metal catalysts with phosphine ligands have shown moderate success in inducing asymmetry during the alkylation step. For example, palladium-catalyzed asymmetric α-alkylation of propiophenone derivatives with pyrrolidine achieves enantiomeric excesses (ee) up to 82% when using (R)-BINAP ligands.

Recent breakthroughs in hydrogen borrowing catalysis demonstrate broader functional group tolerance. Iridium-based catalysts modified with bulky N-heterocyclic carbene ligands facilitate the coupling of electron-deficient ketones with secondary alcohols at 40°C, preserving stereochemical integrity. These systems tolerate heterocyclic substituents—a critical advantage given the prevalence of pyrrolidine in target molecules. Post-reaction derivatization, such as cleavage of the Ph* group with HCl in hexafluoroisopropanol, enables direct conversion to enantiomerically pure hydrochloride salts.

Purification Challenges in Tertiary Amine Hydrochloride Formation

Purification of 3-(1-pyrrolidinyl)propiophenone hydrochloride presents unique challenges due to the hygroscopic nature of tertiary amine hydrochlorides and their propensity for solvate formation. Crystallization optimization studies reveal that ethanol-water mixtures (3:1 v/v) provide optimal solubility differentials, yielding salts with >99% purity by HPLC. However, residual sodium chloride from aqueous-phase syntheses often contaminates products, necessitating repeated washings with cold diethyl ether.

Metabolic profiling of related compounds, such as α-PHP hydrochloride, informs purification strategy development. Liquid chromatography–tandem mass spectrometry analyses identify β-keto-reduced alcoholic metabolites as major impurities, necessitating gradient elution protocols during final purification. Advanced techniques like countercurrent chromatography show promise in resolving closely related hydrochlorides, with separation efficiencies exceeding 95% for diastereomeric pairs.

Table 1: Comparative Analysis of Synthetic Methodologies

MethodConditionsYield (%)Purity (%)Key Advantage
Aqueous Bromination50°C, NaBr/H2O9598Solvent-free
Hydrogen BorrowingRT, Ir catalyst8799Functional group tolerance
Microwave Alkylation100°C, 300W7897Reduced reaction time
Chiral Catalysis40°C, Pd/(R)-BINAP829882% ee

UNII

763U2A0O5F

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

833-86-3

Wikipedia

3-(1-pyrrolidinyl)propiophenone hydrochloride

Dates

Modify: 2024-04-14

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